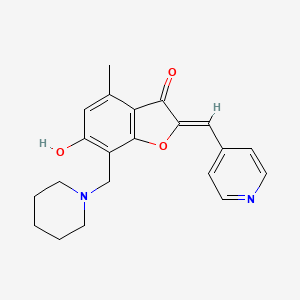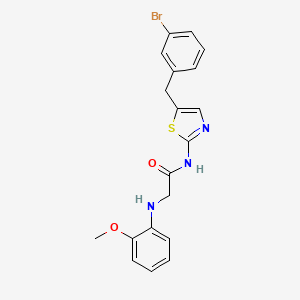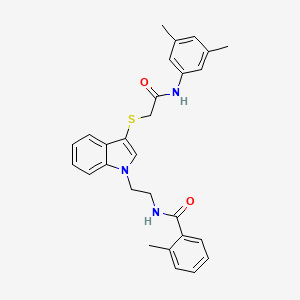![molecular formula C22H27F3N6O2 B2966451 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034336-10-0](/img/structure/B2966451.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H27F3N6O2 and its molecular weight is 464.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Nociceptin Opioid Peptide Receptor (NOP) Antagonism
Compounds targeting the nociceptin opioid peptide receptor (NOP) have been studied for their therapeutic benefits in obesity, eating disorders, and depression. For instance, LY2940094 is a novel, orally bioavailable, potent, and selective NOP antagonist that has shown significant occupancy of NOP receptors in both rat hypothalamus and human brain, indicating its potential for testing clinical efficacy in these conditions (Raddad et al., 2016).
Metabolism and Disposition Studies
The metabolism and disposition of various compounds, including BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, have been extensively studied. Such research is critical for understanding how drugs are absorbed, metabolized, and excreted in humans, informing the development of treatments for conditions like non-small-cell lung cancer and metastatic breast cancer (Christopher et al., 2010).
Enzymatic Oxidation and Metabolite Formation
The study of enzymatic oxidation and the formation of unusual metabolites is vital for predicting drug interactions and side effects. For example, venetoclax, a B-cell lymphoma-2 inhibitor, undergoes hepatic metabolism with significant formation of nitro reduction metabolites, which might be formed by gut bacteria. Understanding these pathways can guide the safe and effective use of drugs in clinical settings (Liu et al., 2017).
Serotonin Receptor Occupancy
Research on serotonin receptor occupancy by novel antagonists or agonists provides insights into the treatment of anxiety, depression, and other mood disorders. For instance, studies with compounds like DU 125530 have explored their potential applications in treating these conditions, demonstrating the importance of receptor occupancy in drug development (Rabiner et al., 2002).
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N6O2/c23-22(24,25)16-2-5-26-19(14-16)29-11-9-28(10-12-29)17-3-7-30(8-4-17)21(32)18-15-20-31(27-18)6-1-13-33-20/h2,5,14-15,17H,1,3-4,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAMAXMZBVYGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=NC=CC(=C5)C(F)(F)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)
![1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2966374.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2966375.png)

![(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2966378.png)




![N-(2-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2966385.png)
![2-(2-methoxyphenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2966386.png)

![1,3-Benzodioxol-5-yl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2966391.png)